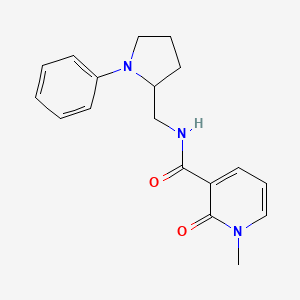
1-methyl-2-oxo-N-((1-phenylpyrrolidin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-methyl-2-oxo-N-((1-phenylpyrrolidin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide" is a chemical entity that appears to be related to a class of compounds that have been studied for various biological activities. While the specific compound is not directly mentioned in the provided papers, related structures and their syntheses, molecular interactions, and potential biological activities are discussed, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that include the transformation of starting materials such as itaconic acid into more complex structures with substitutions at various positions to afford the final products. For instance, a library of pyrimidine-5-carboxamides was prepared using a parallel solution-phase approach, indicating that similar methodologies could potentially be applied to synthesize the compound of interest . Additionally, a sequential aza-Wittig/cycloaddition/ring-transformation mechanism has been reported for the synthesis of triazine derivatives, which could provide insights into the synthesis of dihydropyridine derivatives .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations. For example, antipyrine derivatives have been analyzed to reveal the presence of hydrogen bonding and π-interactions that stabilize their molecular structures . Similarly, stereochemical investigations of thiazolidine derivatives have been conducted using NMR spectroscopy to determine the configurations of stereogenic centers . These studies suggest that detailed structural analysis of the compound could be performed using similar methods.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in the context of their potential biological activities. For instance, pyrimidine derivatives have been studied as inhibitors of transcription factors NF-kappaB and AP-1, with modifications at different positions of the pyrimidine ring affecting their activity . This indicates that the compound of interest may also undergo chemical reactions that could modulate its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, crystallinity, and hydrogen bonding capabilities, have been characterized. For example, the crystal structure of a pyrrolidine derivative was determined, and the molecules were found to form infinite chains via hydrogen bonding . Additionally, the importance of the triazine heterocycle for potency and selectivity was highlighted in the discovery of soluble epoxide hydrolase inhibitors . These findings suggest that the physical and chemical properties of the compound of interest could be similarly analyzed to understand its behavior in different environments.
科学的研究の応用
Potential Anti-HIV Agents
A study on a related compound, "1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide," highlighted its potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. The molecular structure facilitates infinite chains formation via hydrogen bonding, suggesting its utility in drug development for HIV treatment (R. Tamazyan et al., 2007).
Synthesis and Application in Drug Development
Research into the parallel synthesis of "2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides" has demonstrated the compound's potential in creating a library of derivatives through a five-step transformation process. This work underlines the adaptability of the core structure for generating a variety of molecules with potential pharmaceutical applications (Bojana Črček et al., 2012).
Antibacterial Activity
Another related compound showed promise as an antibacterial agent, particularly against resistant strains. The study focused on the synthesis and antibacterial activity of pyridonecarboxylic acids, demonstrating that specific substitutions could enhance antibacterial efficacy, making them candidates for further biological studies (H. Egawa et al., 1984).
Antihypertensive and Coronary Vessel Dilators
Compounds within this chemical class have been identified as antihypertensive agents and coronary vessel dilators. These findings highlight the potential therapeutic applications of these molecules in treating cardiovascular diseases (W. Abernathy, 1978).
Kinase Inhibitor for Cancer Therapy
Substituted "N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides" have been identified as potent and selective Met kinase inhibitors. These compounds show promise in oncology, particularly in treating tumors dependent on Met kinase activity (G. M. Schroeder et al., 2009).
Ylid Chemistry and Heterocycle Synthesis
The chemistry of N-methyl-3-dehydropyridinium ylid and its applications in synthesizing heterocycles are noteworthy. This research demonstrates the compound's utility in constructing complex molecules, emphasizing its role in synthetic organic chemistry (W. Pan & P. Shevlin, 1997).
特性
IUPAC Name |
1-methyl-2-oxo-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-20-11-6-10-16(18(20)23)17(22)19-13-15-9-5-12-21(15)14-7-3-2-4-8-14/h2-4,6-8,10-11,15H,5,9,12-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERSESKAHHYXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

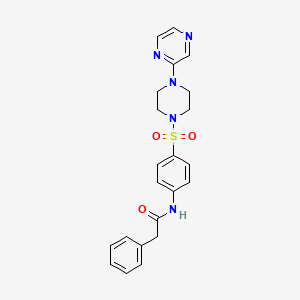
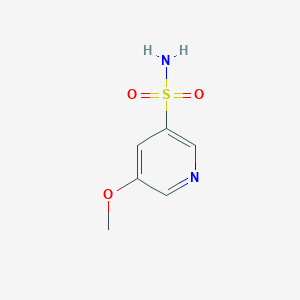

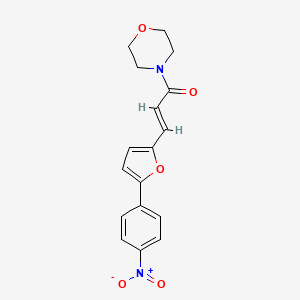
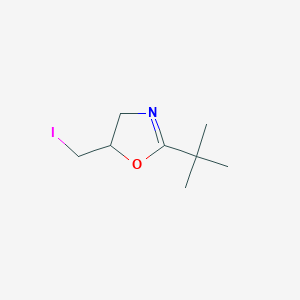
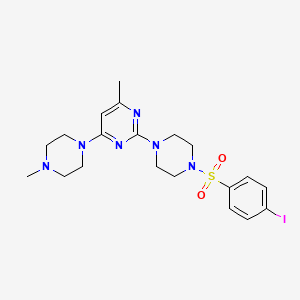
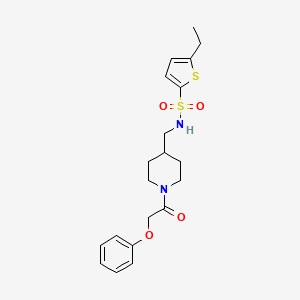
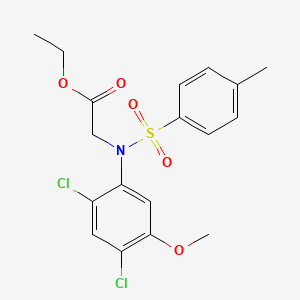
![5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid](/img/structure/B2515476.png)
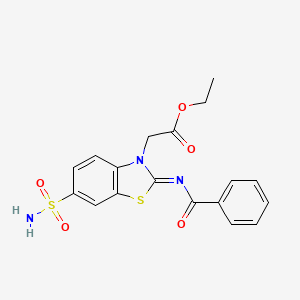
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2515479.png)
![N-(oxan-4-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2515480.png)
![N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2515481.png)
